molecular formula C4H7BrO B14768327 (2E)-3-bromo-but-2-ene-1-ol

(2E)-3-bromo-but-2-ene-1-ol

Cat. No.: B14768327
M. Wt: 151.00 g/mol
InChI Key: WGSISXQCCOFXKW-DUXPYHPUSA-N
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Description

(2E)-3-bromo-but-2-ene-1-ol: is an organic compound with the molecular formula C4H7BrO It is a brominated alcohol with a double bond in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of But-2-ene-1-ol: One common method to prepare (2E)-3-bromo-but-2-ene-1-ol involves the bromination of but-2-ene-1-ol. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is isolated by distillation or extraction.

    Hydroboration-Oxidation of 3-bromo-1-butene: Another method involves the hydroboration-oxidation of 3-bromo-1-butene. This two-step process starts with the hydroboration of 3-bromo-1-butene using diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-3-bromo-but-2-ene-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form (2E)-3-bromo-but-2-ene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed:

    Oxidation: 3-bromo-but-2-enal or 3-bromo-but-2-enoic acid.

    Reduction: (2E)-3-bromo-but-2-ene.

    Substitution: Various substituted but-2-ene-1-ol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2E)-3-bromo-but-2-ene-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It can be used as a monomer or comonomer in the production of specialty polymers with unique properties.

Biology and Medicine:

    Drug Development: The compound’s brominated structure makes it a valuable building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biochemical Research: It is used in studies involving enzyme inhibition and protein modification.

Industry:

    Material Science: this compound is used in the production of advanced materials, including coatings, adhesives, and resins.

    Agriculture: It is employed in the synthesis of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of (2E)-3-bromo-but-2-ene-1-ol depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. In polymer chemistry, the compound can undergo polymerization reactions to form long-chain polymers with unique mechanical and chemical properties.

Comparison with Similar Compounds

    (2E)-3-chloro-but-2-ene-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (2E)-3-iodo-but-2-ene-1-ol: Similar structure but with an iodine atom instead of bromine.

    (2E)-3-fluoro-but-2-ene-1-ol: Similar structure but with a fluorine atom instead of bromine.

Comparison:

    Reactivity: (2E)-3-bromo-but-2-ene-1-ol is generally more reactive than its chloro and fluoro counterparts due to the larger size and lower electronegativity of bromine, which makes the carbon-bromine bond weaker and more susceptible to nucleophilic attack.

    Applications: The brominated compound is preferred in applications requiring higher reactivity, while the chloro and fluoro analogs may be used in situations where lower reactivity and higher stability are desired.

Properties

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

IUPAC Name

(E)-3-bromobut-2-en-1-ol

InChI

InChI=1S/C4H7BrO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+

InChI Key

WGSISXQCCOFXKW-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\CO)/Br

Canonical SMILES

CC(=CCO)Br

Origin of Product

United States

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